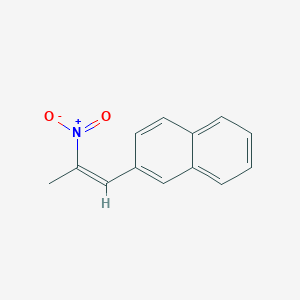

2-(2-Nitro-1-propenyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Electronics

2-(2-Nitro-1-propenyl)naphthalene: has been explored for its potential in organic electronics . Its structural properties allow it to be used in the synthesis of polyaromatic molecules, which are crucial for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Electrochemical Cells (OLECs) . The compound’s ability to participate in Suzuki-coupling reactions makes it valuable for creating extended aromatic systems necessary for electronic applications.

Photovoltaic Devices

In the realm of photovoltaic devices , derivatives of naphthalene, like 2-(2-Nitro-1-propenyl)naphthalene , are used to develop electron transport materials for perovskite solar cells . These materials are essential for achieving high-performance and efficient solar energy conversion, with naphthalene derivatives providing stability and electron mobility.

Flexible Displays

The compound’s derivatives are being studied for their use in flexible displays . They are part of a class of molecules known as naphthalene diimides (NDIs) , which are known for their high electron affinity and good charge carrier mobility, making them suitable for use in flexible electronic displays .

Supramolecular Chemistry

Supramolecular chemistry: is another field where 2-(2-Nitro-1-propenyl)naphthalene finds application. It contributes to the construction of supramolecular cages and assemblies that have unique photo- and electrochemical properties. These structures are used in catalysis, chemical separation, and sensing .

Sensing Technologies

The compound is involved in the development of sensing technologies . Naphthalene derivatives are part of sensors that detect volatile polycyclic aromatic hydrocarbons (PAHs) in the air, which are potentially toxic to humans and animals. Such sensors are crucial for environmental monitoring and public health .

Molecular Switching Devices

Lastly, 2-(2-Nitro-1-propenyl)naphthalene is relevant in the creation of molecular switching devices . These devices utilize the compound’s ability to change configuration under certain stimuli, which is essential for developing smart materials that can respond dynamically to environmental changes .

Mécanisme D'action

Mode of Action

It is known that nitro compounds can undergo a variety of reactions, including reduction and nucleophilic substitution, which could potentially interact with biological targets .

Pharmacokinetics

It’s known that nitro compounds can be metabolized in the body through various pathways, including reduction . The bioavailability of this compound would depend on these factors, as well as its solubility and stability.

Result of Action

The molecular and cellular effects of 2-(2-Nitro-1-propenyl)naphthalene’s action are currently unknown. As a nitro compound, it could potentially act as an electrophile and form covalent bonds with nucleophilic sites in biological molecules , but the specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Nitro-1-propenyl)naphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . For example, it’s known that nitro compounds can be sensitive to light and heat, which could potentially affect their stability and reactivity .

Propriétés

IUPAC Name |

2-[(Z)-2-nitroprop-1-enyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3/b10-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZVIBZSHDZFPP-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC2=CC=CC=C2C=C1)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitro-1-propenyl)naphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)

![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)

![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)

![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)